molecular formula C10H13NOS B14056099 1-(4-Amino-2-(methylthio)phenyl)propan-1-one

1-(4-Amino-2-(methylthio)phenyl)propan-1-one

Cat. No.: B14056099
M. Wt: 195.28 g/mol
InChI Key: AKXILFALGSZLJB-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(methylthio)phenyl)propan-1-one is an organic compound with a unique structure that includes an amino group, a methylthio group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-(methylthio)phenyl)propan-1-one typically involves the reaction of 4-amino-2-(methylthio)benzaldehyde with a suitable ketone under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Commonly used catalysts include Lewis acids or bases, depending on the specific reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The methylthio group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Amino-2-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one
  • 1-(4-(Dimethylamino)phenyl)propan-1-one

Uniqueness

1-(4-Amino-2-(methylthio)phenyl)propan-1-one is unique due to the presence of both an amino group and a methylthio group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications.

Biological Activity

1-(4-Amino-2-(methylthio)phenyl)propan-1-one is an organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an amino group and a methylthio group attached to a phenyl ring, allows it to exhibit various biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and potential therapeutic applications.

  • Molecular Formula : C10H13NOS
  • Molecular Weight : 197.28 g/mol

The compound's structure facilitates interactions with biological targets, influencing enzyme activity and receptor interactions. The amino group can form hydrogen bonds, while the methylthio group engages in hydrophobic interactions, contributing to its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against certain bacterial strains. Preliminary studies suggest its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

The compound has shown promise in anticancer research, with studies indicating its potential to inhibit the proliferation of various cancer cell lines. The mechanisms by which it exerts its anticancer effects include:

  • Induction of Apoptosis : In vitro studies have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells. Flow cytometric analysis revealed a concentration-dependent increase in apoptotic cells across several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) .
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at different phases (G0/G1 and G2/M), which is crucial for halting cancer cell proliferation. This effect was observed in both wild-type and mutant p53 cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound's functional groups allow it to interact with various enzymes, potentially modulating their activity.
  • Receptor Modulation : It may influence receptor functions through binding interactions that alter signaling pathways involved in cell growth and survival.
  • Chemopreventive Properties : Similar compounds have been noted for their chemopreventive properties, suggesting that this compound may also contribute to cancer prevention strategies .

Case Studies

Several studies have explored the biological activities of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated efficacy against multiple bacterial strains.
Anticancer ActivityInduced apoptosis in HCT-116 and MCF-7 cells; significant IC50 values noted.
Cell Cycle AnalysisShowed G0/G1 and G2/M phase arrest, indicating potential as an anticancer agent.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-2-(methylthio)benzaldehyde with a suitable ketone under acidic or basic conditions. Catalysts such as Lewis acids may enhance reaction efficiency, optimizing yield and purity for industrial applications.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-(4-amino-2-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H13NOS/c1-3-9(12)8-5-4-7(11)6-10(8)13-2/h4-6H,3,11H2,1-2H3

InChI Key

AKXILFALGSZLJB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)N)SC

Origin of Product

United States

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